(2-(Pyridin-2-yl)phenyl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-pyridin-2-ylphenyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-9-10-5-1-2-6-11(10)12-7-3-4-8-14-12/h1-8H,9,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZGGOOCZBZKGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Pyridin 2 Yl Phenyl Methanamine
Established Synthetic Routes and Reaction Conditions
Established methods for synthesizing (2-(Pyridin-2-yl)phenyl)methanamine primarily involve reductive amination, nucleophilic substitution, and palladium-catalyzed cross-coupling reactions to create the necessary precursors.
Reductive amination is a widely used method for the synthesis of amines. This approach typically involves the reaction of a carbonyl compound, in this case, 2-(Pyridin-2-yl)benzaldehyde, with an amine source, followed by reduction of the intermediate imine.
A common procedure involves the reduction of 2-(pyridin-2-yl)benzaldehyde. The aldehyde itself can be synthesized through various oxidation methods from the corresponding alcohol, (2-(pyridin-2-yl)phenyl)methanol. The reduction of the aldehyde to the desired amine, this compound, can be achieved using various reducing agents. For instance, sodium cyanoborohydride in the presence of an acid catalyst like trifluoroacetic acid has been employed for this transformation. nih.gov Another approach involves the reductive amination of cyanohydrins, which can provide an alternative route to pyridin-2-yl-methylamine derivatives. google.com
Table 1: Reductive Amination Conditions for Analogous Amines
| Precursor | Reagents and Conditions | Product | Reference |
| Pyridine-2-carbaldehyde | Sodium cyanoborohydride, trifluoroacetic acid, dry tetrahydrofuran, 0 °C to room temperature, 12 h | 4-(5-morpholinoisoxazol-3-yl)-N-(pyridin-3-ylmethyl)aniline | nih.gov |
| Cyanohydrin | Sodium cyanoborohydride, FeSO₄·7H₂O, 1,4-diazabicyclo[2.2.2]octane, methanol (B129727), room temperature, 4 h | Pyridin-2-yl-methylamine derivative | google.com |
| 2-(Pyridin-2-yl)benzaldehyde | NaBH₄, MeOH, 0°C | 2-(Pyridin-2-yl)benzyl alcohol | |
| 2-(Pyridin-2-yl)benzaldehyde | LiAlH₄, THF, reflux | 2-(Pyridin-2-yl)benzyl alcohol |
Note: This table includes examples of reductive amination for similar structures, illustrating the versatility of the method.
Nucleophilic substitution reactions provide another viable pathway to this compound. This method typically involves the displacement of a leaving group on the benzylic carbon of a suitable precursor with an amine or a protected amine equivalent.
A common precursor for this approach is 2-(pyridin-2-yl)benzyl halide (e.g., bromide or chloride). The synthesis of this halide can be achieved from the corresponding alcohol, (2-(pyridin-2-yl)phenyl)methanol, using standard halogenating agents. The subsequent reaction with an ammonia (B1221849) equivalent or a primary amine would yield the target compound. For instance, reacting 2-bromo-5-(trifluoromethyl)phenyl derivatives with amines under basic conditions has been shown to produce high-purity products. Microwave heating has also been demonstrated to significantly accelerate nucleophilic aromatic substitution reactions on halopyridines with various nucleophiles. sci-hub.se
Palladium-catalyzed cross-coupling reactions are instrumental in constructing the biaryl backbone of the precursors required for the synthesis of this compound. The Suzuki-Miyaura coupling is a particularly powerful tool for this purpose.
This strategy often involves the coupling of a pyridine-containing boronic acid or ester with a substituted phenyl halide or triflate. For example, the Suzuki-Miyaura cross-coupling of 2-pyridyl trimethylammonium salts with arylboronic acids, catalyzed by a palladium-N-heterocyclic carbene (NHC) precatalyst, has been shown to be an effective method for synthesizing 2-arylpyridines. organic-chemistry.org This approach overcomes the "2-pyridyl problem" often encountered in traditional cross-coupling reactions. organic-chemistry.org The resulting 2-(pyridin-2-yl)phenyl derivative, such as 2-(pyridin-2-yl)benzonitrile, can then be converted to the final amine product through reduction of the nitrile group.
Table 2: Palladium-Catalyzed Synthesis of Precursors
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |
| 2-Pyridyl trimethylammonium salts | Arylboronic acids | [Pd(IPr)(3-CF₃-An)Cl₂] or [Pd(IPr)(cin)Cl], base | Biaryl and heterobiaryl pyridines | organic-chemistry.org |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂, PPh₃, Na₂CO₃, DME/H₂O, reflux | 2-Phenylpyridine (B120327) | Not explicitly for this compound, but a general method. |
| Aryl halides | Aldehydes | Palladium catalyst, Ag₂O | Alkyl-aryl/aryl-aryl ketones | thieme-connect.de |
Novel Synthetic Pathways and Methodological Advancements
Recent research has focused on developing more efficient and versatile methods for the synthesis of this compound and related bidentate ligands. nih.govresearchgate.net These advancements often aim to improve yields, reduce reaction times, and broaden the substrate scope.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including this compound. These approaches aim to minimize the environmental impact of chemical processes.
Key green chemistry strategies applicable to the synthesis of this compound include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol, or performing reactions under solvent-free conditions. researchgate.net
Catalysis: Employing catalytic methods, particularly with recyclable catalysts, to improve atom economy and reduce waste. frontiersin.orgscielo.br Nanocatalysts, for example, are being investigated for their high activity and recyclability. frontiersin.org
Energy Efficiency: Utilizing energy-efficient techniques such as microwave irradiation or mechanochemistry to reduce energy consumption. nih.govresearchgate.net
One-Pot Reactions: Designing synthetic routes that involve multiple transformations in a single pot, which minimizes purification steps and solvent usage. nih.gov
For instance, solvent-free, one-pot, three-component reactions have been developed for the synthesis of related N-heteroaryl-arylmethyl phenols, demonstrating the feasibility of these green approaches. researchgate.net
Structural Modifications and Derivatization of 2 Pyridin 2 Yl Phenyl Methanamine
Design and Synthesis of N-Substituted Analogues
The primary amine group of (2-(Pyridin-2-yl)phenyl)methanamine is a key functional handle for derivatization, primarily through N-alkylation and N-acylation reactions. These modifications allow for the introduction of a wide array of substituents, significantly influencing the molecule's steric and electronic profile.
N-Alkylation: Direct N-alkylation of the amine is a common strategy. Ruthenium(II) complexes, for example, have been shown to catalyze the N-monoalkylation of aromatic amines like 2-aminopyridine (B139424) with various benzyl (B1604629) alcohols, yielding secondary amines with high selectivity. researchgate.net A transition-metal-free approach using alcohols as alkylating agents, mediated by pyridine (B92270) as a biomimetic hydrogen shuttle, has also been reported, proceeding through a "borrowing hydrogen" mechanism. rsc.org These methods can be applied to synthesize N-benzyl or other N-alkyl derivatives of this compound.
N-Acylation and Urea (B33335)/Thiourea (B124793) Formation: The amine group readily reacts with acylating agents to form amides. Furthermore, its derivatives are utilized in creating more complex linkages. For instance, derivatives of phenyl(pyridin-2-yl)methanamine (B1635359) have been functionalized with urea and thiourea linkers to explore their potential as enzyme inhibitors. In one study, a derivative featuring a urea linker and a 4-carboxylphenyl group demonstrated significant inhibition of the SIRT2 enzyme. The synthesis of these analogues typically involves reacting the primary amine with an appropriate isocyanate or isothiocyanate.
| N-Substituent Type | Synthetic Strategy | Example Application/Finding | Reference |
|---|---|---|---|
| N-Alkylation (Secondary Amine) | Catalytic reaction with alcohols (e.g., using Ru(II) complexes or via borrowing hydrogen) | Produces secondary amines with high selectivity. | researchgate.netrsc.org |
| Urea Linker | Reaction with isocyanates | A derivative with a urea linker showed 33 ± 3% inhibition of SIRT2 at 10 µM. | |
| Thiourea Linker | Reaction with isothiocyanates | Thiourea analogues showed decreased activity compared to urea counterparts. |
Modifications to the Phenyl Moiety
Substituting the phenyl ring of this compound allows for fine-tuning of properties such as lipophilicity and metabolic stability. Halogenation, particularly fluorination, is a prevalent strategy.
Research into cannabinoid receptor modulators has shown that introducing 2,4-difluorophenyl substituents can significantly improve metabolic stability in human liver microsomes. In the context of anti-mycobacterial agents, analogues featuring a 3-(4-fluoro)phenyl group have been found to be particularly effective. semanticscholar.org The introduction of even small substituents like a single fluorine atom can be critical, as bulkier groups may induce unfavorable torsional angles between the phenyl and pyridine rings, diminishing biological activity. mdpi.com These substituted analogues are typically synthesized from precursors that already contain the desired substituted phenyl ring.
| Substituent | Position | Observed Effect/Application | Reference |
|---|---|---|---|
| 2,4-Difluoro | Phenyl ring | Improved metabolic stability in cannabinoid receptor modulators. | |
| 4-Fluoro | Phenyl ring (in a related pyrazolopyrimidine core) | Component of potent anti-mycobacterial analogues. | semanticscholar.org |
| Fluoro | Phenyl ring (in a related pyrazolopyrimidine core) | Small substituents were better tolerated than bulky ones at this position. | mdpi.com |
Modifications to the Pyridine Ring
The pyridine ring is another key site for structural variation. Its nitrogen atom plays a crucial role in hydrogen bonding and metal coordination, and substitutions on the ring can modulate these interactions.
Examples of pyridine ring modifications include the introduction of halogens or phenoxy groups. The compound [6-(4-Fluorophenoxy)pyridin-2-yl]methanamine is one such derivative, where a fluorophenoxy group is attached at the 6-position of the pyridine ring. In the synthesis of novel anti-mycobacterial agents, (5-bromopyridin-2-yl)methanamine (B574291) was used as a key intermediate. mdpi.com The bromo substituent not only influences the electronic properties of the ring but also serves as a handle for further synthetic transformations, such as palladium-mediated cyanation to introduce a cyano group. mdpi.com
| Substituent | Position | Synthetic Utility/Application | Reference |
|---|---|---|---|
| 6-(4-Fluorophenoxy) | Pyridine ring | Creates an analogue with altered electronic and steric properties. | |
| 5-Bromo | Pyridine ring | Used as an intermediate for synthesizing pyrazolopyrimidine derivatives. | mdpi.com |
| 5-Cyano | Pyridine ring | Synthesized from the 5-bromo derivative via palladium-mediated cyanation. | mdpi.com |
Incorporation into Polycyclic and Heterocyclic Systems
This compound and its derivatives are valuable synthons for constructing more complex molecular architectures, including fused and linked heterocyclic systems.
Pyrazolopyrimidines: A significant application is in the synthesis of pyrazolo[1,5-a]pyrimidines, which are investigated as potent anti-mycobacterial agents. semanticscholar.org In a typical synthesis, a substituted 7-chloropyrazolo[1,5-a]pyrimidine (B1590288) core is reacted with a (pyridin-2-yl)methanamine derivative in the presence of a base like diisopropylethylamine (DIPEA) to yield the final N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine product. semanticscholar.orgmdpi.com
Lactams: The primary amine can be converted into an imine, which can then undergo cycloaddition reactions. The Staudinger [2+2] cycloaddition between an imine and a ketene (B1206846) is a well-established method for synthesizing β-lactams (azetidin-2-ones). nih.govnih.gov This pathway allows for the incorporation of the (2-(pyridin-2-yl)phenyl)methyl moiety into the strained but biologically important β-lactam ring system.
Other Heterocycles: The core structure can also be used to form other heterocyclic rings. For example, the reaction of 2-benzoylpyridine (B47108) (a related precursor) with 1,3-diaminopropane (B46017) was found to produce 2-phenyl-2-(pyridin-2-yl)hexahydropyrimidine, demonstrating the formation of a six-membered diazinane ring. nih.gov
| Resulting System | Synthetic Strategy | Key Intermediate | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine (B1248293) | Nucleophilic substitution | (Pyridin-2-yl)methanamine derivative | semanticscholar.orgmdpi.com |
| β-Lactam (Azetidin-2-one) | [2+2] Staudinger cycloaddition | Imine formed from the parent amine | nih.govnih.gov |
| Hexahydropyrimidine | Condensation reaction | 2-Benzoylpyridine (related precursor) | nih.gov |
Stereoselective Synthesis of Chiral Derivatives
The carbon atom connecting the phenyl and pyridine rings in this compound is a stereocenter (unless the phenyl ring is symmetrically substituted at the 2- and 6-positions). Consequently, the synthesis of enantiomerically pure derivatives is an important area of research.
The specific enantiomer (S)-Phenyl(pyridin-2-yl)methanamine is commercially available, indicating that methods for its resolution or asymmetric synthesis have been developed. bldpharm.com For creating more complex chiral structures, stereoselective reactions are employed. A highly diastereoselective synthesis of β-lactams can be achieved through the addition of titanium enolates of 2-pyridyl thioesters to chiral imines. researchgate.net Another approach involves the Staudinger cycloaddition using chiral imines, which can lead to the formation of cis-β-lactams with high diastereoselectivity. nih.gov These methods underscore the potential to control the stereochemistry of derivatives built from the this compound scaffold, which is critical for optimizing interactions with chiral biological targets.
Coordination Chemistry of 2 Pyridin 2 Yl Phenyl Methanamine and Its Ligand Systems
Ligand Design Principles and Coordination Modes
The design of ligands is a critical aspect of coordination chemistry, dictating the stability, structure, and catalytic potential of metal complexes. biointerfaceresearch.comresearchgate.net The (2-(Pyridin-2-yl)phenyl)methanamine ligand embodies several key design principles. As a bidentate chelating ligand, it coordinates to a metal center through two donor atoms: the nitrogen of the pyridine (B92270) ring and the nitrogen of the aminomethyl group. acs.orgresearchgate.netnih.gov This chelation results in the formation of a thermodynamically favorable six-membered ring, which enhances the stability of the resulting complex compared to analogous complexes with monodentate ligands, a phenomenon known as the chelate effect. slideshare.net
The stability of metal complexes is also governed by the Hard and Soft Acids and Bases (HSAB) principle, which classifies metal ions (Lewis acids) and ligands (Lewis bases) as either "hard" or "soft". biointerfaceresearch.comresearchgate.net The nitrogen donors in this compound are of intermediate hardness, allowing for effective coordination with a wide range of transition metals. The basicity of the ligand is another crucial factor; more basic ligands generally form more stable complexes. slideshare.net
The primary coordination mode for this compound is as a neutral, bidentate N,N'-chelating ligand. nih.govresearchgate.net The flexible -CH2-NH- linker allows the pyridyl and phenyl groups to adopt various orientations to minimize steric hindrance and optimize the coordination geometry around the metal ion. This flexibility contrasts with more rigid bidentate ligands like 2,2'-bipyridine. wikipedia.org Furthermore, the secondary amine group (N-H) can be deprotonated to form an amido ligand, which can bridge metal centers or influence the electronic properties and reactivity of the complex. acs.orgnih.gov
Formation of Metal Complexes with Transition Metals (e.g., Ru, Zn, Cu, Cd, Mn, Co, Ni, Ir, Rh, Pd)
This compound and its closely related derivatives form stable complexes with a diverse array of transition metals. The N,N-bidentate nature of the ligand facilitates the formation of complexes with various coordination numbers and geometries.
Ruthenium (Ru): Ruthenium complexes with analogous aryl-pyridin-2-ylmethyl-amine ligands have been synthesized. acs.org These include half-sandwich "piano-stool" complexes of the type [(η⁶-arene)RuCl(L)]⁺, where the ligand coordinates in a bidentate fashion to the ruthenium center. researchgate.net Coordination of these amine ligands to Ru(II) centers can activate the ligand for subsequent chemical transformations. acs.org
Zinc (Zn): Zinc(II), a d¹⁰ metal ion, readily forms complexes with related pyridyl-amine ligands. For instance, with 2-(aminomethyl)pyridine, it forms both tetrahedrally and octahedrally coordinated complexes, demonstrating the geometric flexibility afforded by the N,N' chelate. nih.gov
Copper (Cu): The coordination chemistry of copper(II) with N-(pyridin-2-ylmethyl)aniline, a closely related N-aryl derivative, has been explored. Depending on the substituents, mononuclear, dinuclear with chloro-bridges, and polynuclear complexes have been isolated. researchgate.netknu.ac.kr These complexes typically feature five-coordinate, distorted square pyramidal geometries around the copper(II) center. researchgate.net
Cadmium (Cd): Cadmium(II) has been shown to form coordination polymers with similar flexible bipyridine ligands containing an amine spacer. acs.org These reactions can yield two- and three-dimensional polymeric structures where the ligand bridges multiple cadmium centers. acs.org The specific anion present (e.g., perchlorate, nitrate, sulfate) plays a significant role in directing the final architecture. acs.org
Manganese (Mn), Cobalt (Co), and Nickel (Ni): While specific complexes with the parent this compound are not extensively detailed, the coordination chemistry of Co(II/III) and Ni(II) with a variety of bidentate N,N' ligands containing pyridyl moieties is well-established. technion.ac.ilresearchgate.netrsc.orgacs.org These complexes often adopt distorted square pyramidal or octahedral geometries. technion.ac.il For example, cobalt(III) and nickel(II) complexes with 2,6-bis(imidate)pyridyl ligands have been synthesized and structurally characterized. technion.ac.il
Iridium (Ir) and Rhodium (Rh): The reaction of pyridine-amine ligands with half-sandwich precursors like [(Cp)MCl₂]₂ (where M = Ir or Rh, and Cp = pentamethylcyclopentadienyl) yields cationic complexes of the type [(Cp*)M(L)Cl]⁺. nih.gov In these complexes, the ligand coordinates in a bidentate fashion. The iridium complexes are often studied for their catalytic activity in processes like transfer hydrogenation. nih.govacs.org
Palladium (Pd): Palladium(II) forms square planar complexes with related N,N-bidentate ligands. researchgate.netznaturforsch.com These complexes are of interest due to the general analogy in structure and thermodynamics with platinum(II) anticancer drugs, although Pd(II) complexes are noted to be significantly more labile. nih.gov
Characterization of Coordination Geometries and Electronic Structures
The metal complexes derived from this compound and its analogues exhibit a range of coordination geometries, largely dictated by the preferred coordination number of the metal ion and the steric and electronic properties of any ancillary ligands.
Coordination Geometries:
Octahedral: This is a common geometry for d⁶ metals like Ru(II), Rh(III), and Ir(III), as well as Co(III). acs.orgnih.govmdpi.com For example, complexes of the type [Ru(bipy)₂(L)]²⁺ (where L is a related pyridyl-amine ligand) adopt a distorted octahedral geometry. acs.org
Piano-Stool: This half-sandwich geometry is characteristic of complexes containing a facial cyclic π-ligand, such as an arene or cyclopentadienyl (B1206354) group. Ruthenium(II), rhodium(III), and iridium(III) form complexes with a pseudo-octahedral "three-legged piano stool" geometry, where the arene or Cp* ligand forms the "seat" and the bidentate pyridyl-amine and a halide ligand form the "legs". nih.govresearchgate.netnih.gov
Square Pyramidal: This five-coordinate geometry is frequently observed for Cu(II) complexes, as well as for some Co(II) and Ni(II) systems. researchgate.nettechnion.ac.il
Square Planar: This geometry is characteristic of d⁸ metal ions, particularly Pd(II). researchgate.netznaturforsch.com
Tetrahedral: Four-coordinate Zn(II) complexes can adopt a distorted tetrahedral geometry. nih.gov
The electronic structures of these complexes are typically investigated using UV-visible spectroscopy and electrochemical methods. The UV-vis spectra of iridium(III) and rhodium(III) complexes with related dipyridylamine ligands show intense absorption bands in the UV region. mdpi.com These are often assigned to π-π* ligand-centered (LC) transitions and, for some complexes, metal-to-ligand charge transfer (MLCT) or amine N-to-ring charge transfer bands. mdpi.com Cyclic voltammetry studies on ruthenium(II) complexes with aryl-pyridin-2-ylmethyl-amine ligands reveal reversible or quasi-reversible oxidation processes corresponding to the Ru(II)/Ru(III) couple. acs.org
| Metal Ion | Ligand System | Coordination Geometry | Reference |
|---|---|---|---|
| Ru(II) | Aryl-pyridin-2-ylmethyl-amine | Distorted Octahedral | acs.org |
| Ru(II) | N,N'-pyridine imine | Pseudo-Octahedral Piano-Stool | researchgate.net |
| Cu(II) | N-(pyridin-2-ylmethyl)aniline derivative | Distorted Square Pyramidal | researchgate.net |
| Zn(II) | 2-(aminomethyl)pyridine | Octahedral / Tetrahedral | nih.gov |
| Ir(III) | Pyridyl-amine | Pseudo-Octahedral Piano-Stool | nih.gov |
| Pd(II) | Phosphane-pyridine | Square Planar | znaturforsch.com |
Stability and Reactivity of Metal-(this compound) Complexes
The stability and reactivity of metal complexes are intrinsically linked to the nature of the metal-ligand bond. The chelate effect provided by the bidentate coordination of this compound imparts significant thermodynamic stability to its complexes. biointerfaceresearch.comslideshare.net However, the kinetic stability, which refers to the rate of ligand exchange, can vary greatly. For instance, palladium(II) complexes are known to be about five orders of magnitude more labile (i.e., undergo faster ligand exchange) than their platinum(II) counterparts, a factor that has implications for their potential biological activity. nih.gov The stability of these complexes in solution can also be influenced by factors such as the concentration of competing ions, like chloride, which can affect complex formation equilibria. nih.gov
A key aspect of the reactivity of complexes with secondary amine ligands like this compound is the chemistry of the coordinated amine group itself. Several studies on analogous systems have shown that the coordinated secondary amine can undergo reactions such as oxidation or deprotonation.
Ligand Oxidation: The coordination to a metal center can activate the secondary amine for oxidation to the corresponding imine. This transformation has been observed for ruthenium(II), rhodium(III), and iridium(III) complexes, particularly in the presence of oxygen. acs.orgnih.gov This metal-assisted oxidation often produces hydrogen peroxide as a byproduct. nih.gov
Catalytic Applications of 2 Pyridin 2 Yl Phenyl Methanamine Based Complexes
Homogeneous Catalysis
Complexes derived from (2-(Pyridin-2-yl)phenyl)methanamine have demonstrated notable efficacy as homogeneous catalysts in a variety of organic transformations. The bidentate N,N-chelation of the ligand to a metal center creates a stable framework that can facilitate a range of catalytic cycles.
Reduction Reactions (e.g., Ketones, Aldehydes)
The reduction of carbonyl compounds to their corresponding alcohols is a fundamental transformation in organic synthesis. Iron(II) complexes featuring PNP pincer ligands, which are structurally analogous to potential complexes of this compound, have been shown to be effective catalysts for the hydrogenation of both ketones and aldehydes. These reactions typically proceed under mild conditions and demonstrate the potential for chemoselective reductions. For instance, certain iron complexes can selectively reduce aldehydes in the presence of ketones nih.gov. The mechanism of these reactions is thought to involve the insertion of the carbonyl group's C=O bond into an iron-hydride (Fe-H) bond nih.gov. While specific studies on this compound complexes in this area are not extensively documented, the performance of related pincer complexes suggests a promising avenue for future research.
A notable example in a related system is the asymmetric hydrogenation of phenyl(pyridin-2-yl)methanone to produce (R)-phenyl(pyridin-2-yl)methanol derivatives. This transformation can be achieved with high yield and enantioselectivity using an iridium complex with a chiral ligand, highlighting the potential for enantioselective reductions.
| Substrate | Catalyst System | Product | Yield (%) | ee (%) |
| Phenyl(pyridin-2-yl)methanone | [Ir(COD)Cl]₂ / Chiral Ligand I-1 | (R)-Phenyl(pyridin-2-yl)methanol | 92 | 95 |
Data sourced from a patent describing the asymmetric hydrogenation process.
Carbon-Carbon Bond Formation Reactions (e.g., Suzuki, Heck, Aldol, Henry)
The formation of carbon-carbon bonds is at the heart of organic synthesis, enabling the construction of complex molecular architectures.
Suzuki and Heck Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for forming C-C bonds. jscimedcentral.commasterorganicchemistry.comlibretexts.org Complexes of palladium with pyridine-containing ligands have been widely employed as catalysts in these transformations. The nitrogen atom of the pyridine (B92270) ring can coordinate to the palladium center, influencing its catalytic activity and stability. While direct applications of this compound complexes in standard Suzuki and Heck reactions are not extensively reported, the closely related tandem aza-Heck–Suzuki reaction of O-phenyl hydroxamic ethers has been demonstrated. wikipedia.orgresearchgate.netnih.govresearchgate.net This reaction provides access to complex, stereogenic secondary lactams with high functional group tolerance and diastereoselectivity. wikipedia.orgresearchgate.netnih.govresearchgate.net
Aldol and Henry Reactions: The Aldol and Henry (nitroaldol) reactions are fundamental C-C bond-forming reactions that generate β-hydroxy carbonyl compounds and β-nitro alcohols, respectively. wikipedia.orgorganic-chemistry.org The development of catalytic, and particularly asymmetric, versions of these reactions is a significant area of research. While a wide array of catalysts have been developed for these transformations, including metal complexes and organocatalysts, specific examples utilizing complexes of this compound are not well-documented in the current literature. The application of this compound-based complexes in Aldol and Henry reactions represents an underexplored area with potential for the development of novel and efficient catalytic systems.
C-H Activation and Functionalization
Direct C-H bond activation and functionalization have emerged as a powerful strategy in organic synthesis, offering a more atom- and step-economical approach to the modification of organic molecules. The 2-phenylpyridine (B120327) moiety, a core component of the this compound ligand, is a well-established directing group for ortho-C-H activation.
Palladium-catalyzed C-H functionalization at the ortho-position of 2-phenylpyridines has been extensively studied. semanticscholar.orgrsc.org The pyridine nitrogen acts as an effective directing group, facilitating the formation of a palladacycle intermediate that can then undergo various transformations, including arylation, acylation, and halogenation. This approach allows for the regioselective introduction of a wide range of functional groups onto the phenyl ring. The unique electronic and steric properties of the 2-phenylpyridine scaffold make it an ideal substrate for such transformations. semanticscholar.orgrsc.org Given that the aminomethyl group in this compound is attached to this reactive phenyl ring, complexes of this ligand could potentially be utilized in intramolecular C-H activation processes or as ancillary ligands in intermolecular C-H functionalization reactions.
Heterogeneous Catalysis and Supported Systems
While homogeneous catalysts offer high activity and selectivity, their separation from the reaction mixture can be challenging. Immobilizing homogeneous catalysts onto solid supports to create heterogeneous catalysts can address this issue, combining the advantages of both catalytic systems.
There is growing interest in the development of supported metal complexes for various catalytic applications. For instance, palladium complexes have been supported on materials like chitosan for use in Suzuki cross-coupling reactions. In one example, a chitosan-supported catalyst was prepared through the formation of an imine with 2-pyridinecarboxaldehyde, followed by coordination of palladium acetate.
Although specific examples of heterogenized catalysts based on this compound are scarce, the principles of catalyst immobilization could certainly be applied to this system. The amine functionality in the ligand provides a convenient handle for anchoring the complex to a variety of solid supports, such as silica, polymers, or magnetic nanoparticles. Such supported catalysts could offer enhanced stability, recyclability, and ease of separation, making them more attractive for industrial applications. The development of heterogeneous catalysts derived from this compound complexes remains a promising area for future investigation.
Biological and Medicinal Chemistry of 2 Pyridin 2 Yl Phenyl Methanamine Derivatives
Mechanisms of Bioactivity
The biological effects of (2-(Pyridin-2-yl)phenyl)methanamine derivatives are primarily achieved through two main mechanisms: the inhibition of key enzymes involved in pathological processes and the modulation of receptor activity. These interactions are fundamental to their potential therapeutic applications. The pyridine (B92270) ring's nitrogen atom is often key, facilitating hydrogen bonding with receptor or enzyme residues and enhancing potency.
Enzyme Inhibition
Derivatives of the this compound scaffold have been investigated as inhibitors of a wide array of enzymes implicated in various diseases.
VEGFR-2 and PDGF-β: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical tyrosine kinase in tumor angiogenesis, making it a prime target for anticancer drugs. nih.gov Pyridine-containing compounds are a well-established class of VEGFR-2 inhibitors. nih.gov For instance, novel synthesized pyridine derivatives have shown potent, low-micromolar inhibitory activity against VEGFR-2. nih.gov While specific data on this compound derivatives targeting Platelet-Derived Growth Factor receptor β (PDGF-β) is not extensively detailed in the reviewed literature, related N-phenyl-N'-{4-(4-quinolyloxy)phenyl}ureas have demonstrated inhibitory activity against the PDGFR family, suggesting a potential avenue for exploration.
SIRT2: Sirtuin 2 (SIRT2) is a NAD+-dependent deacetylase considered a therapeutic target for neurodegenerative diseases. While direct studies on this compound derivatives are limited, the introduction of a pyridine ring into related structures, such as (5-phenylfuran-2-yl)methanamine (B3023609) derivatives, has been shown to improve SIRT2 inhibition. For example, a derivative with a urea (B33335) linker and a 4-carboxylphenyl group demonstrated 33 ± 3% inhibition at a 10 µM concentration.
COX: Cyclooxygenase (COX) enzymes are key to the inflammatory process. A series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines, which are structurally related to the core scaffold, have been designed as selective COX-2 inhibitors. The sulfonyl (SO2Me) group is crucial for this activity, inserting into a secondary pocket of the COX-2 active site. One derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine, was found to be a highly potent and selective COX-2 inhibitor.
| Compound | Target | IC50 | Selectivity Index (COX-1/COX-2) |
| 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine | COX-2 | 0.07 µM | 508.6 |
| Data sourced from studies on imidazo[1,2-a]pyridine (B132010) derivatives. |
GlyT1: The glycine (B1666218) transporter 1 (GlyT1) regulates glycine concentrations in the brain and is a target for treating schizophrenia. While not direct derivatives, compounds incorporating a pyridine ring within a piperazine (B1678402) or piperidine (B6355638) structure have shown significant GlyT1 inhibitory activity. For example, the optimization of a 2-alkoxy-5-methylsulfonebenzoylpiperazine class of inhibitors led to the discovery of a potent and selective GlyT1 inhibitor that has shown clinical benefits.
HIV-1 Integrase and Reverse Transcriptase: Derivatives based on a 2-pyridinone structure have been developed as inhibitors of HIV-1 enzymes. One potent non-nucleoside HIV-1 reverse transcriptase (RT) inhibitor, 3-[N-(phthalimidomethyl)amino]-5-ethyl-6-methylpyridin-2(1H)-one, was discovered with an IC50 of 30 nM. However, its hydrolytic instability limited its development. Further medicinal chemistry efforts on 2-pyridinone aminal structures have led to the discovery of lead molecules for next-generation integrase inhibitors.
α-Glucosidase: Inhibition of α-glucosidase is a key strategy for managing type 2 diabetes. New 1,3,4-thiadiazole (B1197879) derivatives based on 3-aminopyridones have demonstrated significant inhibitory activity against α-glucosidase, with some compounds showing much greater potency than the reference drug acarbose. One derivative exhibited an IC50 value nearly 3.7 times lower than that of acarbose.
| Compound | Target | IC50 (mM) |
| 2-(5-((6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)benzoic acid | α-Glucosidase | 3.66 |
| Acarbose (Reference) | α-Glucosidase | 13.88 |
| Data sourced from studies on 1,3,4-thiadiazole derivatives of 3-aminopyridin-2(1H)-ones. |
Receptor Modulation
Derivatives of this compound have also been designed to modulate the function of various receptors.
Cannabinoid Receptors: Pyridin-2-yl methanamine derivatives have been identified as potent cannabinoid receptor modulators. One such derivative showed a potent IC50 value of 9 nM. The nitrogen atom in the pyridine ring is thought to enhance potency by facilitating hydrogen bonding with receptor residues.
Muscarinic Receptors: A high-throughput screening campaign identified (4-(3-(1-isopentyl-1H-pyrazol-4-yl)pyridin-2-yl)phenyl)methanamine as a potential positive allosteric modulator (PAM) for the M4 muscarinic acetylcholine (B1216132) receptor (mAChR), a target for schizophrenia treatment.
TRPV3: Transient receptor potential vanilloid 3 (TRPV3) is implicated in pain and inflammation. Systematic optimization of a lead compound featuring a pyridinyl methanol (B129727) moiety led to the identification of a novel and selective TRPV3 antagonist, demonstrating the therapeutic potential of this chemical class in pain management.
Structure-Activity Relationships (SAR) in Biological Contexts
The biological activity of this compound derivatives is highly dependent on their specific structural features. Structure-activity relationship (SAR) studies are crucial for optimizing their potency and selectivity.
For pyrazolo[1,5-a]pyrimidine (B1248293) derivatives with anti-mycobacterial activity, SAR studies revealed that the most effective compounds contained a 3-(4-fluoro)phenyl group along with various 5-alkyl, 5-aryl, or 5-heteroaryl substituents. mdpi.com Modifications to the 7-(2-pyridylmethylamine) portion also yielded active compounds, with small, neutral groups at the 6'-position being less favorable, while strong electron-donating groups resulted in active compounds. mdpi.com
In the context of anticonvulsant 2-aryl-2-(pyridin-2-yl)acetamides, SAR trends indicated that the highest activity resides in derivatives with unsubstituted phenyl rings or those with ortho- and meta-substituents. Conversely, para-substituted derivatives often lacked anticonvulsant activity.
For HIV-1 RT inhibitors based on the 3-amino-pyridin-2(1H)-one scaffold, studies demonstrated the importance of the 5-ethyl, 6-methyl substitution pattern on the pyridinone ring. Additionally, a flexible two-atom linker between the pyridinone and a phthalimide (B116566) heterocycle was found to be necessary for activity.
Rational Design of Bioactive Analogues based on Mechanistic Insights
Rational drug design, often aided by computational methods, leverages the understanding of mechanism and SAR to create more potent and selective analogues. nih.gov
For VEGFR-2 inhibitors, a library of novel pyridine-derived compounds was designed and synthesized based on the pharmacophoric features of known inhibitors, leading to the identification of compounds with potent anticancer activity. nih.gov Similarly, in the development of SHIP2 inhibitors for type 2 diabetes, in-silico ligand-based drug design was used to develop novel 4-substituted 2-pyridin-2-ylamides, resulting in a potent inhibitor that enhanced insulin (B600854) signaling. nih.gov
The discovery of VX-970/M6620, a clinical-stage ATR kinase inhibitor, was based on a 2-aminopyrazine (B29847) core. Rational design focused on optimizing intra- and intermolecular polar interactions to enhance its activity. nih.gov This approach of using a known active scaffold and making targeted modifications based on mechanistic understanding is a hallmark of modern drug discovery.
Advanced Characterization Techniques for 2 Pyridin 2 Yl Phenyl Methanamine and Its Derivatives
Spectroscopic Analysis
Spectroscopic techniques are indispensable tools for the detailed characterization of "(2-(Pyridin-2-yl)phenyl)methanamine" and its derivatives. Each method offers unique information about the molecular structure and properties of these compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of "this compound" and its derivatives in solution. ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively, while 2D NMR techniques establish through-bond and through-space correlations.
¹H NMR Spectroscopy: The ¹H NMR spectrum of "this compound" exhibits characteristic signals for the aromatic protons on both the pyridine (B92270) and phenyl rings, typically appearing in the range of δ 7.0–8.7 ppm. The benzylic protons of the methanamine group and the amine protons also show distinct chemical shifts. For instance, in a derivative, 1-(5-(pyren-1-yl)pyridin-2-yl)-N-(pyridin-2-ylmethyl)methanamine, the methylene (B1212753) protons of the methanamine bridge appear as singlets at δ 4.12 and 4.08 ppm, while the amine proton shows a broad singlet at δ 3.06 ppm. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework. For a derivative of "this compound", the carbon signals for the pyridine and phenyl rings are observed in the aromatic region of the spectrum. rsc.org For example, in 1-(5-(pyren-1-yl)pyridin-2-yl)-N-(pyridin-2-ylmethyl)methanamine, the carbon signals appear at δ 160.0, 158.9, 150.7, 149.6, and other values corresponding to the complex aromatic structure. rsc.org
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity between protons and carbons, aiding in the unambiguous assignment of all signals in the ¹H and ¹³C NMR spectra.
Below is a table summarizing representative NMR data for derivatives of "this compound".
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Solvent |
| 1-(5-(pyren-1-yl)pyridin-2-yl)-N-(pyridin-2-ylmethyl)methanamine rsc.org | 8.82-7.20 (aromatic), 4.12 (s, 2H), 4.08 (s, 2H), 3.06 (br s, 1H) | 160.0, 158.9, 150.7, 149.6, 138.6, 136.8, 135.4, 134.2, 131.8, 131.4, 131.3, 129.1, 128.3, 128.1, 127.7, 126.6, 125.8, 125.5, 125.3, 125.2, 125.1, 124.9, 122.6, 122.4, 122.2, 55.0, 54.8 | CD₂Cl₂ |
| N-(2-methoxybenzyl)aniline rsc.org | 7.31-6.63 (aromatic), 4.32 (s, 2H), 4.10 (s, 1H), 3.84 (s, 3H) | 156.9, 148.0, 128.7, 128.4, 127.8, 126.9, 120.1, 116.9, 112.6, 109.8, 54.8, 43.0 | CDCl₃ |
| N-(2-bromobenzyl)-4-methoxyaniline rsc.org | 7.64-6.62 (aromatic), 4.41 (s, 2H), 3.79 (s, 3H) | 151.9, 141.5, 138.1, 132.3, 128.8, 128.2, 127.1, 122.9, 114.5, 113.8, 55.3, 48.9 | CDCl₃ |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of "this compound" and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the molecular formula of a newly synthesized compound.
For instance, the HRMS (ESI+) of 1-(5-(pyren-1-yl)pyridin-2-yl)-N-(pyridin-2-ylmethyl)methanamine showed a calculated m/z of 400.18082 for [M+H]⁺, with the found value being 400.18088, confirming its molecular formula as C₂₈H₂₁N₃. rsc.org Similarly, for a different derivative, 3-ethyl-2-propylpyridine, the HRMS (ESI) calculated for [M+H]⁺ was 192.1025, and the found value was 192.1018. rsc.org
The fragmentation patterns observed in the mass spectrum can also provide valuable structural information, helping to identify different components of the molecule.
Here is a table summarizing mass spectrometry data for some derivatives:
| Compound | Ionization Mode | Calculated m/z | Found m/z | Molecular Formula |
| 1-(5-(pyren-1-yl)pyridin-2-yl)-N-(pyridin-2-ylmethyl)methanamine rsc.org | ESI+ | 400.18082 [M+H]⁺ | 400.18088 | C₂₈H₂₁N₃ |
| 3-Ethyl-2-propylpyridine rsc.org | ESI | 192.1025 [M+H]⁺ | 192.1018 | C₁₁H₁₃NO₂ |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For "this compound" and its derivatives, the UV-Vis spectrum is characterized by absorption bands corresponding to π-π* and n-π* transitions within the aromatic pyridine and phenyl rings. The position and intensity of these bands can be influenced by the solvent and the presence of substituents on the aromatic rings. This technique is particularly useful for studying the electronic properties of these compounds and their potential applications in areas like photochemistry and materials science.
Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. In the IR spectrum of "this compound" and its derivatives, characteristic stretching vibrations for the N-H bond of the amine group are typically observed around 3300 cm⁻¹. Aromatic C-H and C=C stretching vibrations are also prominent. For instance, the IR spectrum of 2-phenylpyridine (B120327) shows characteristic bands for the aromatic rings. nist.gov
Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The combination of IR and Raman data allows for a more complete vibrational analysis of the molecule.
| Technique | Functional Group | Characteristic Frequency (cm⁻¹) |
| FTIR | Amine N-H stretch | ~3300 |
| FTIR | Aromatic C=C vibrations | ~1600 |
Fluorescence spectroscopy is used to study the emission properties of fluorescent molecules. Derivatives of "this compound" containing fluorophores can exhibit interesting photophysical behaviors. The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency and dynamics of the emission process. These properties are crucial for applications in sensing, imaging, and optoelectronics. For example, the introduction of a pyrene (B120774) moiety to the pyridyl ring system can induce fluorescence, and the study of its photophysical properties can reveal information about its interaction with other molecules or its environment.
X-ray Crystallography for Solid-State Structure Determination
For example, the crystal structure of a zinc(II) complex containing the chiral ligand (S)-1-phenyl-N,N-bis[(pyridin-2-yl)methyl]ethanamine revealed a distorted square-pyramidal coordination geometry around the zinc ion. researchgate.net The study also identified intermolecular C—H···S hydrogen bonds and π–π stacking interactions that stabilize the crystal packing. researchgate.net Similarly, the crystal structure of (pyridin-2-ylmethylidene)(triphenylmethyl)amine showed that the imine group is nearly coplanar with the pyridine ring. nih.gov
These detailed structural insights are invaluable for understanding the structure-property relationships of these compounds and for designing new molecules with specific functionalities.
Computational and Theoretical Studies on 2 Pyridin 2 Yl Phenyl Methanamine
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules with a favorable balance between accuracy and computational cost. While specific, in-depth DFT studies exclusively targeting (2-(Pyridin-2-yl)phenyl)methanamine are not extensively documented in publicly available literature, the principles of DFT can be readily applied to predict its behavior. The following subsections outline the types of insights that would be gained from such calculations.
Molecular Geometry Optimization and Electronic Structure Analysis
A fundamental step in any quantum chemical study is the optimization of the molecule's geometry to find its most stable three-dimensional conformation. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. This process would reveal the spatial arrangement of the pyridine (B92270) ring, the phenyl ring, and the methanamine bridge, including the degree of twisting between the aromatic rings.
Once the optimized geometry is obtained, a wealth of information about the molecule's electronic structure can be extracted. Key parameters that would be calculated include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. A smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting how the molecule will interact with other chemical species, including potential binding sites for receptors or catalysts.
Atomic Charges: Calculation of atomic charges (e.g., using Mulliken or Natural Population Analysis) would quantify the partial charge on each atom, providing further insight into the molecule's polarity and reactivity.
Table 8.1: Predicted Electronic Properties of this compound (Illustrative Data)
| Property | Predicted Value (Illustrative) | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating potential. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting potential. |
| HOMO-LUMO Gap | 5.3 eV | Suggests good kinetic stability. |
| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule. |
Note: The values in this table are illustrative and would need to be confirmed by specific DFT calculations.
Spectroscopic Property Prediction and Validation
Quantum chemical calculations can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation. This synergy between theory and experiment is a powerful tool for structural elucidation.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of the molecule, generating a theoretical IR spectrum. By comparing this with an experimental IR spectrum, one can assign the observed absorption bands to specific vibrational modes of the molecule, such as the N-H stretching of the amine group or the C=N stretching of the pyridine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C atoms in the molecule. This information is highly valuable for interpreting experimental NMR spectra and confirming the chemical structure.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption of light in the ultraviolet-visible range. This allows for the interpretation of the UV-Vis spectrum and provides insights into the electronic structure and conjugation within the molecule.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful technique used to study intramolecular and intermolecular bonding and interactions. It provides a localized, Lewis-like picture of the electronic structure, which is often more intuitive than the delocalized molecular orbitals. For this compound, NBO analysis would reveal:
Hybridization: The hybridization of the atomic orbitals on each atom, providing a detailed picture of the bonding.
Donor-Acceptor Interactions: NBO analysis can quantify the stabilizing interactions between filled (donor) and empty (acceptor) orbitals. These interactions, often referred to as hyperconjugation, are crucial for understanding the molecule's stability and the delocalization of electron density. For example, it could reveal interactions between the lone pair of the nitrogen atom in the amine group and the antibonding orbitals of the aromatic rings.
Charge Transfer: The analysis can quantify the extent of charge transfer between different parts of the molecule.
Molecular Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule at its minimum energy, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its conformational changes and interactions with its environment, such as a solvent or a biological macromolecule.
For this compound, an MD simulation could:
Explore Conformational Space: Reveal the different conformations the molecule can adopt in solution and the energy barriers between them. This is particularly important for understanding its flexibility, which can be crucial for its biological activity.
Study Solvation: Model the interactions between the molecule and solvent molecules, providing insights into its solubility and how the solvent affects its conformation and dynamics.
Simulate Binding to a Target: If a biological target is known, MD simulations can be used to study the binding process in detail, including the stability of the ligand-receptor complex and the key interactions that mediate binding.
In Silico Screening and Ligand Design
The structural and electronic information obtained from computational studies of this compound can be leveraged for in silico screening and ligand design.
Virtual Screening: The molecule can be used as a query in virtual screening campaigns to search large chemical databases for other compounds with similar properties. This can be a rapid and cost-effective way to identify new potential drug candidates.
Ligand-Based Drug Design: If the molecule is known to have a particular biological activity, its structure can be used as a template to design new, more potent, or selective analogs. This involves making systematic modifications to the molecule's structure and using computational methods to predict how these changes will affect its activity.
Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, this compound can be docked into the active site of the target to predict its binding mode and affinity. This information can then be used to design new ligands that fit better into the active site and have improved binding properties.
Applications in Advanced Materials and Supramolecular Chemistry
Design of Optoelectronic Materials (e.g., Aggregation-Induced Emission, Non-Linear Optics)
The field of optoelectronics leverages molecular structures to interact with light, leading to applications in sensors, lighting, and data storage. Pyridine-containing compounds, in particular, are widely studied for their electronic properties.
Aggregation-Induced Emission (AIE): Aggregation-induced emission is a phenomenon where non-emissive or weakly emissive molecules become highly fluorescent upon aggregation in a poor solvent or the solid state. This effect is often attributed to the restriction of intramolecular motion in the aggregated state. While numerous pyridine-based molecules have been designed to exhibit AIE, specific research detailing the AIE properties of (2-(Pyridin-2-yl)phenyl)methanamine is not extensively documented in publicly available scientific literature. The general principle involves creating molecules where, in solution, rotational and vibrational movements quench fluorescence, a process that is halted upon aggregation, thereby opening radiative decay channels.
Non-Linear Optics (NLO): Non-linear optical materials interact with high-intensity light to produce a variety of effects, such as frequency doubling (second-harmonic generation). Materials with large NLO responses typically possess a significant difference in electron density, often in a donor-pi-acceptor arrangement. Although the pyridine (B92270) ring can act as an electron acceptor, detailed studies focusing on the NLO properties specifically of this compound are limited. Research in this area tends to focus on more complex pyridinium (B92312) salts or metal complexes designed to maximize hyperpolarizability.
Supramolecular Assemblies and Interactions (e.g., C-H···π interactions, Hydrogen Bonding)
Supramolecular chemistry relies on non-covalent interactions to build larger, organized structures from molecular components. The specific geometry and functional groups of this compound make it a candidate for forming predictable supramolecular assemblies.
Hydrogen Bonding: The primary amine (-NH₂) group in this compound is a potent hydrogen bond donor, while the nitrogen atom in the pyridine ring is a hydrogen bond acceptor. This donor-acceptor capability is crucial for forming defined molecular assemblies. While a crystal structure for the amine itself is not readily available in the surveyed literature, the structure of the analogous alcohol, phenyl(pyridin-2-yl)methanol, provides significant insight. In the crystal of the methanol (B129727) derivative, molecules are linked by strong O-H···N hydrogen bonds, forming helical chains. Current time information in Bangalore, IN.nih.gov It is highly probable that this compound engages in similar, robust N-H···N hydrogen bonding to form chains or other organized networks in the solid state.
The potential non-covalent interactions involving this compound are summarized in the table below.
| Interaction Type | Donor | Acceptor | Potential Role in Assembly |
| Hydrogen Bonding | Amine group (N-H) | Pyridine Nitrogen | Formation of 1D chains, 2D sheets, or 3D networks. |
| C-H···π Interaction | Aromatic C-H (Phenyl or Pyridyl) | π-system (Pyridyl or Phenyl) | Stabilization of crystal packing and direction of molecular orientation. |
| π-π Stacking | Phenyl Ring / Pyridyl Ring | Phenyl Ring / Pyridyl Ring | Contribution to the cohesive energy and electronic properties of the assembly. |
Self-Assembly and Nanostructured Materials
Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. This bottom-up approach is a powerful tool for creating functional nanomaterials.
The ability of this compound to participate in multiple, directional interactions like hydrogen bonding and π-π stacking suggests its potential as a building block for self-assembled materials. By controlling conditions such as solvent and temperature, it could theoretically assemble into nanostructures like fibers, ribbons, or vesicles. However, based on available research, the specific use of this compound to create defined nanostructured materials has not been a significant focus of investigation. The study of supramolecular assembly often begins with understanding the interactions of individual components, and while the potential is evident from its structure, the realization of specific nanostructures from this compound remains an area for future exploration.
Conclusion and Future Perspectives in 2 Pyridin 2 Yl Phenyl Methanamine Research
Summary of Key Research Advances
Research into (2-(Pyridin-2-yl)phenyl)methanamine and its related structures has yielded significant advances, particularly in the fields of medicinal chemistry and catalysis. The compound serves as a crucial intermediate in the synthesis of a variety of bioactive molecules. Its structural features, especially the electron-deficient pyridine (B92270) ring, are instrumental in enhancing binding affinities in both drug-receptor interactions and coordination chemistry.
In medicinal chemistry, derivatives have shown notable activity as cannabinoid receptor modulators. For instance, certain pyridin-2-yl methanamine derivatives have demonstrated potent inhibitory concentrations (IC50) for these receptors. Furthermore, related structures have been investigated for their ability to inhibit SIRT2, a deacetylase linked to neurodegenerative diseases. The versatility of the scaffold has also been leveraged in creating metal complexes with potential therapeutic applications. Platinum(II) and Palladium(II) complexes incorporating similar pyridinyl-aniline ligands have been evaluated for their in vitro antitumoral, antileishmanial, and even anti-SARS-CoV-2 activity, with some showing a significant reduction in viral replication. researchgate.net
In the realm of catalysis, ligands derived from or structurally similar to this compound are highly valued. Palladium(II) complexes, in particular, have been shown to be effective catalysts and pre-catalysts for various cross-coupling reactions, such as the Suzuki–Miyaura and Heck reactions, often achieving excellent product yields. nih.gov Moreover, palladium complexes with related Schiff base ligands have demonstrated high catalytic activity in the polymerization of methyl methacrylate, producing high molecular weight polymers. researchgate.net Group 4 metal complexes featuring related pyridine-phenolate ligands have also proven to be highly active catalysts for ethylene (B1197577) polymerization. cityu.edu.hk The synthesis of various pyridin-2-yl-methylamine intermediates is also well-documented in patent literature, underscoring their industrial relevance. google.com
| Area of Research | Specific Application | Key Findings | Reference |
|---|---|---|---|
| Medicinal Chemistry | Cannabinoid Receptor Modulation | Derivatives show potent IC50 values (e.g., 9 nM). | |
| Medicinal Chemistry | Anticancer Agents | A Pt(II) complex showed a GI50 of 10.5 μM against a multidrug-resistant ovarian carcinoma cell line. | researchgate.net |
| Medicinal Chemistry | Antiviral Agents (SARS-CoV-2) | A Pd(II) complex demonstrated a ~65% reduction in viral replication at 50 μM. | researchgate.net |
| Catalysis | Suzuki–Miyaura & Heck Reactions | Pd(II) complex precatalysts provided cross-coupling product yields >90%. | nih.gov |
| Catalysis | Methyl Methacrylate Polymerization | A Pd(II) complex showed catalytic activity of 3.80 × 10⁴ g PMMA / (mol Pd hr). | researchgate.net |
| Catalysis | Ethylene Polymerization | Titanium-based catalysts exhibit high activities (up to 820 g mmol⁻¹ h⁻¹ atm⁻¹). | cityu.edu.hk |
Emerging Trends and Unexplored Research Avenues
The future of research involving the this compound scaffold is moving towards more sophisticated applications and a deeper understanding of its structure-function relationships. A prominent trend is the rational design of metal complexes for specific catalytic purposes. By modifying the ligand's substituents, researchers aim to fine-tune the electronic and steric properties of the resulting catalyst, thereby controlling outcomes like polymer molecular weight and tacticity. researchgate.netcityu.edu.hk This is increasingly being supported by computational studies to model and predict catalyst behavior. researchgate.net
In medicinal chemistry, an emerging trend is the application of this and related scaffolds to novel biological targets. The successful design of phenylpyrimidine derivatives as CYP51 inhibitors for antifungal applications suggests that the this compound core could be a valuable starting point for developing new classes of antifungal agents. nih.gov
Several research avenues remain largely unexplored. A systematic investigation into the full range of metal complexes that can be formed with this compound is yet to be completed. This could uncover catalysts for new types of chemical transformations. The photophysical properties of these complexes are also an area ripe for exploration, potentially leading to applications in sensing or photoredox catalysis. Furthermore, while derivatives have been studied, a comprehensive structure-activity relationship (SAR) study for most of its biological activities is still needed. Such studies would be invaluable for optimizing lead compounds in drug discovery. Another subtle but important area for future investigation is the role of weak intramolecular or intermolecular interactions, such as C–H⋅⋅⋅F–C contacts between a catalyst and a polymer chain, which could be harnessed for greater control in polymerization reactions. cityu.edu.hk
| Theme | Specific Focus Area | Potential Outcome |
|---|---|---|
| Catalyst Design | Systematic variation of metal centers and ligand substituents. | Discovery of novel catalysts for new transformations; enhanced selectivity. |
| Medicinal Chemistry | Exploration as a scaffold for antifungal agents targeting CYP51. | Development of new classes of antifungal drugs. |
| Medicinal Chemistry | Comprehensive Structure-Activity Relationship (SAR) studies. | Optimization of potency and selectivity for known biological targets. |
| Materials Science | Investigation of photophysical properties of metal complexes. | Applications in OLEDs, chemical sensors, or photoredox catalysis. |
| Fundamental Chemistry | Study of non-covalent interactions in catalytic processes. | Improved catalyst design for precision polymerization. |
Potential Impact on Interdisciplinary Fields
The ongoing research into this compound and its derivatives is poised to have a substantial impact across several interdisciplinary fields.
Materials Science: The development of bespoke catalysts based on this scaffold will enable the production of advanced polymers. researchgate.net This could lead to new materials with tailored thermal, mechanical, and optical properties for applications in electronics, packaging, and biomedical devices. The ability to control polymer microstructure precisely can lead to materials with enhanced performance characteristics. cityu.edu.hk
Medicinal Chemistry and Pharmacology: As a versatile scaffold, it will continue to be a cornerstone in the design of new therapeutic agents. Its potential application in developing treatments for cancer, infectious diseases (viral and fungal), and neurological disorders could lead to new clinical candidates that address unmet medical needs. researchgate.netnih.gov
Organometallic Chemistry and Green Chemistry: The creation of highly efficient and selective catalysts is a central goal of green chemistry. Catalysts derived from this compound that operate under mild conditions with high turnover numbers can reduce waste, energy consumption, and the need for stoichiometric reagents in chemical synthesis, contributing to more sustainable chemical manufacturing processes. nih.gov
In essence, this compound is not merely a single chemical entity but a gateway to a vast chemical space. The foundational research has established its importance, while future explorations promise to unlock its full potential, driving innovation at the intersection of chemistry, materials science, and medicine.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (2-(Pyridin-2-yl)phenyl)methanamine, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via reductive amination of the corresponding aldehyde precursor. For example, intermediates like 2-(pyridin-2-yl)benzaldehyde can be reduced using reagents such as LiAlH4 in anhydrous ether to yield the primary amine . Reaction optimization involves controlling temperature (e.g., 0–5°C for LiAlH4), inert atmosphere (N2/Ar), and stoichiometric ratios to minimize by-products. Post-synthesis purification via column chromatography or recrystallization ensures ≥95% purity .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms the amine group’s presence (δ ~1.5–2.5 ppm for NH2) and aromatic proton patterns. High-resolution mass spectrometry (HRMS) verifies molecular weight (theoretical: 200.25 g/mol). X-ray crystallography, refined using programs like SHELXL, resolves bond angles and spatial arrangement .
Q. What are the primary biological targets or applications of this compound in early-stage research?
- Methodology : The compound’s pyridine-phenyl scaffold is explored for interactions with enzymes (e.g., kinases) and receptors (e.g., GPCRs). In vitro assays, such as fluorescence polarization or surface plasmon resonance (SPR), measure binding affinity (Kd values). Preliminary antiviral studies suggest structural analogs inhibit viral proteases via π-π stacking and hydrogen bonding .
Advanced Research Questions
Q. How can density functional theory (DFT) guide the design of this compound derivatives with enhanced bioactivity?
- Methodology : DFT calculations (e.g., B3LYP/6-31G*) model electronic properties (HOMO-LUMO gaps) and predict binding modes. Exact exchange functionals improve accuracy for thermochemical properties like ionization potentials, aiding in derivative design . Substituents like electron-withdrawing groups (e.g., -CF3) at the pyridine ring are computationally screened to enhance target affinity before synthesis .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodology : Discrepancies may arise from assay conditions (e.g., pH, solvent). Orthogonal validation using isothermal titration calorimetry (ITC) and cellular assays (e.g., IC50 in HEK293 cells) confirms activity. Meta-analyses of structure-activity relationship (SAR) data identify critical functional groups, such as the amine’s role in hydrogen bonding .
Q. How can crystal structure data improve the compound’s formulation for stability?
- Methodology : Single-crystal X-ray diffraction identifies hygroscopicity-prone regions (e.g., amine groups). Co-crystallization with stabilizers (e.g., succinic acid) or storage under anhydrous conditions (desiccants, N2 atmosphere) mitigates degradation. Thermal gravimetric analysis (TGA) monitors stability up to 150°C .
Q. What synthetic modifications enhance the compound’s pharmacokinetic properties?
- Methodology : Introducing metabolically stable groups (e.g., deuterium at labile C-H bonds) or PEGylation improves half-life. In vivo studies in rodent models assess bioavailability (%F) and clearance rates. LC-MS/MS quantifies plasma concentrations post-administration .
Methodological Challenges & Solutions
Q. How are regioselectivity issues addressed during functionalization of the pyridine ring?
- Methodology : Directed ortho-metalation (e.g., using LDA or TMPZnCl·LiCl) enables selective substitution at the pyridine’s 2-position. Computational tools predict electron density maps to guide catalyst selection (e.g., Pd/C for Suzuki couplings) .
Q. What analytical techniques differentiate positional isomers of this compound?
- Methodology : High-performance liquid chromatography (HPLC) with chiral columns (e.g., Chiralpak IA) separates isomers. Tandem MS/MS fragments distinguish substitution patterns (e.g., 3-pyridinyl vs. 2-pyridinyl) via characteristic fragment ions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
